molecular formula C16H15Cl2NO4 B5034760 2-(4-methoxyphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate

2-(4-methoxyphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate

Cat. No.: B5034760
M. Wt: 356.2 g/mol
InChI Key: SFVFLLDBHLYIBT-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate is a chemical compound with the molecular formula C18H21NO4 It is known for its unique structure, which includes a methoxyphenoxy group and a dichlorophenyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate typically involves the reaction of 2-(4-methoxyphenoxy)ethanol with 3,4-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:

2-(4-methoxyphenoxy)ethanol+3,4-dichlorophenyl isocyanate2-(4-methoxyphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate\text{2-(4-methoxyphenoxy)ethanol} + \text{3,4-dichlorophenyl isocyanate} \rightarrow \text{this compound} 2-(4-methoxyphenoxy)ethanol+3,4-dichlorophenyl isocyanate→2-(4-methoxyphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and quality control to ensure the final product meets the required specifications. Techniques like crystallization, distillation, and chromatography may be employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the carbamate group may produce corresponding amines.

Scientific Research Applications

2-(4-Methoxyphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(4-methoxyphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate exerts its effects involves its interaction with specific molecular targets. The methoxyphenoxy group may interact with hydrophobic pockets in proteins, while the carbamate group can form covalent bonds with nucleophilic residues. These interactions can inhibit enzyme activity or alter protein function, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenoxy)ethyl N-(3,4-xylyl)carbamate
  • 2-(4-Methoxyphenoxy)ethyl N-(4-methyl-3-nitrophenyl)carbamate
  • 2-Methylcyclohexyl N-(3,4-dichlorophenyl)carbamate

Uniqueness

2-(4-Methoxyphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-methoxyphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO4/c1-21-12-3-5-13(6-4-12)22-8-9-23-16(20)19-11-2-7-14(17)15(18)10-11/h2-7,10H,8-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVFLLDBHLYIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCOC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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